6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroquinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products like azido, cyano, or amino derivatives can be formed.
Oxidation Products: Quinoxaline derivatives with varying degrees of oxidation.
Reduction Products: Dihydroquinoxaline derivatives.
Scientific Research Applications
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
- 7-Methyl-1,2,3,4-tetrahydroquinoxaline
- 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Uniqueness
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
6-bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11BrN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
OELZUFYMOOBVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NCCN2 |
Origin of Product |
United States |
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